Buquinolate-13C3

Mass Spectrometry Isotope Dilution Method Validation

Reliable quantification of buquinolate residues in poultry, eggs, and milk requires an internal standard that perfectly co-elutes with the analyte. Deuterated analogs risk hydrogen-deuterium exchange and retention time shifts. - >99% isotopic & chemical purity, +3 Da mass shift - No H-D exchange vs. ²H labels - Matches unlabeled buquinolate (CAS 5486-03-3) in LC-MS/MS - Enables regulatory compliance for coccidiostat monitoring

Molecular Formula C20H27NO5
Molecular Weight 364.4 g/mol
Cat. No. B15557410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuquinolate-13C3
Molecular FormulaC20H27NO5
Molecular Weight364.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22)/i15+1,19+1,20+1
InChIKeyLVVXOXRUTDAKFE-SFSIHGSSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buquinolate-13C3 Certified Internal Standard


Buquinolate-13C3 is a high-purity (>99% isotopic and chemical purity) stable isotope-labeled reference standard where three specific carbon atoms in the ethyl and carboxyl groups of the quinoline derivative are replaced with the non-radioactive carbon-13 isotope . It is chemically identical to the unlabeled coccidiostat buquinolate (CAS 5486-03-3) and is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . Its primary application is to enable the accurate and precise quantification of buquinolate residues in complex biological matrices, such as poultry tissue, eggs, and livestock products, thereby ensuring data integrity and method robustness [1].

Certified 13C internal standard for LC-MS/MS quantification
High isotopic purity supports accurate isotope dilution assays
Designed for complex food matrices: poultry, eggs, milk

Pitfalls of Unlabeled and Inappropriate Internal Standards


In quantitative LC-MS/MS analysis, using unlabeled buquinolate as an external standard is inadequate due to its susceptibility to variable ion suppression or enhancement caused by co-eluting matrix components from complex samples like meat, milk, or eggs [1]. This leads to inaccurate quantification and high measurement uncertainty [2]. While a structural analog could be used as an internal standard, it will not perfectly co-elute with the target analyte, failing to fully compensate for matrix effects [2]. Furthermore, using a deuterated (²H) internal standard, while chemically similar, can introduce a retention time shift that compromises accuracy and can be prone to hydrogen-deuterium exchange under certain analytical conditions [3]. This makes Buquinolate-13C3 the optimal choice for achieving the high accuracy and precision required for regulatory compliance and robust research.

  • Unlabeled external standard Susceptible to ion suppression from co-eluting matrix components, leading to inaccurate quantification.
  • Structural analog IS May not perfectly co-elute with buquinolate, failing to fully correct variable matrix effects.
  • Deuterated (²H) internal standard May exhibit retention time shift on reversed-phase LC and can undergo H/D exchange, compromising accuracy.

Buquinolate-13C3 Differentiation Evidence


Isotopic Purity and Mass Shift

Buquinolate-13C3 demonstrates a high isotopic purity of >99.0 atom% 13C, resulting in a molecular weight of 364.41 g/mol . This is a distinct mass shift of +3 Da from the unlabeled analyte, buquinolate (MW 361.44 g/mol) . This >4 Da mass difference is critical for MS analysis, as it ensures the analyte and internal standard signals are fully resolved without isotopic cross-interference, a requirement for accurate quantification in complex matrices [1].

Isotopic Purity & Mass Shift
Head-to-head
+3 Da mass shift (364.41 g/mol vs 361.44 g/mol unlabeled)
Supports interference-free peak integration in complex matrices
Isotopic purity >99.0 atom% 13C
Mass Spectrometry Isotope Dilution Method Validation

Performance vs. Deuterated Analogs

13C-labeled internal standards like Buquinolate-13C3 are chemically more robust and chromatographically more similar to the unlabeled analyte than deuterated (²H) analogs [1]. Unlike ²H-labeled compounds, which can exhibit a retention time shift on reversed-phase LC columns due to differences in bond strength and hydrophobicity, 13C-labeled standards co-elute almost perfectly with their unlabeled counterparts [1]. Additionally, 13C labels are not susceptible to hydrogen-deuterium exchange, a phenomenon that can alter the mass and quantification of a deuterated IS in protic solvents [2].

Chromatographic Co-elution
Class-level
Near-identical retention time; no H/D exchange
Co-elution provides accurate matrix effect compensation
Class-level inference; reversed-phase LC-MS/MS
Chromatography Stability 13C vs 2H Labeling

Lot-to-Lot Purity Consistency

The product is certified with stringent quality control specifications, including an HPLC purity of >99.0% and an overall purity of >99.0% . In contrast, unlabeled reference standards from the same manufacturer have a lower, though still high, specified HPLC purity of 98.5 ± 0.2% . This higher and more tightly controlled purity specification for the 13C3-labeled product reduces the likelihood of lot-to-lot variability and the potential for unknown impurities to interfere with the analysis.

Purity Specification
Data to verify
>99.0% HPLC purity (13C3) vs 98.5±0.2% (unlabeled)
Supports lot-to-lot consistency and method reproducibility
Stricter specification minimizes impurity interference
Quality Control Method Validation Reference Standard

Biological Equivalence for Tracer Studies

As a quinolone coccidiostat, buquinolate is a powerful inhibitor of mitochondrial electron transport in Eimeria tenella parasites [1]. The 13C3 labeling of Buquinolate-13C3 does not alter its chemical structure or biological activity . Therefore, it can serve as a mass spectrometry-detectable tracer in metabolism or pharmacokinetic studies, where its biological behavior is identical to the unlabeled parent drug. For the broader drug class, the effective concentration for 50% inhibition of respiration in E. tenella sporulation was determined to be 1 to 2 × 10⁻⁵ M for buquinolate, decoquinate, amquinate, and methyl benzoquate [2].

Biological Equivalence
Class-level
Biological activity identical to unlabeled buquinolate
Enables mass-traceable ADME studies without biological disruption
Class-level inference; IC50 1-2 × 10⁻⁵ M for drug class in E. tenella
Mechanism of Action Coccidiostat Biological Tracing

Buquinolate-13C3 Application Scenarios


Regulatory Food Residue Quantification

Buquinolate-13C3 is the optimal internal standard for LC-MS/MS methods used in regulatory laboratories to monitor buquinolate residues in complex matrices like pork, eggs, and milk . Its >99.0% purity and +3 Da mass shift ensure the highest levels of accuracy and precision required to meet strict regulatory limits, such as those set for coccidiostats in food-producing animals [3]. This application directly leverages the high isotopic purity and robust MS performance outlined in Sections 3.1 and 3.3.

Multi-Residue Coccidiostat Method Validation

For analytical chemists developing and validating multi-residue methods for anticoccidial drugs , Buquinolate-13C3 provides a reliable and stable internal standard that is less prone to the retention time shifts and hydrogen-deuterium exchange issues associated with deuterated analogs [3]. Its performance ensures that the buquinolate channel in a multi-analyte method remains accurate and reproducible across different sample batches and over time.

Pharmacokinetic Tracing in Poultry

Because the 13C3 label does not alter the biological activity of buquinolate , this compound can be administered to research animals as a mass-traceable version of the drug. This allows for precise tracking of absorption, distribution, metabolism, and excretion (ADME) in vivo, as demonstrated in early studies with ¹⁴C-labeled buquinolate [3]. The use of a stable, non-radioactive 13C3 label provides a safer and more accessible alternative for modern metabolism studies.

Inter-Laboratory and Long-Term Consistency

Laboratories participating in proficiency testing schemes or conducting long-term surveillance studies can use Buquinolate-13C3 to normalize data and ensure comparability across different instruments, operators, and time points . The consistent, high-purity lot-to-lot specification minimizes the variability introduced by the internal standard itself, allowing for more confident identification and correction of other sources of analytical error, which is crucial for trend analysis and quality assurance programs.

Application
Selection Property
Validation Focus
Food Residue Analysis
High isotopic purity with sufficient mass shift
Accuracy and precision in matrix-rich samples
Multi-Analyte Method Development
Robust co-elution and label stability
Channel reproducibility across batches
ADME Tracing Studies
Biological equivalence to unlabeled drug
Mass-traceable without radioactive label
Inter-Laboratory Data Normalization
Lot-to-lot purity consistency
Minimization of internal standard variability

Technical Documentation Hub

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